N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid
Overview
Description
N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid is a chemical compound with the molecular formula C10H13NO5 . It has a molecular weight of 227.21 g/mol . The IUPAC name for this compound is [ (1S)-1- (hydroxyamino)ethyl]benzene oxalate . It is a solid substance .
Molecular Structure Analysis
The InChI code for N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid is 1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1 . The canonical SMILES structure is CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O and the isomeric SMILES structure is CC@@HNO.C(=O)(C(=O)O)O .Physical And Chemical Properties Analysis
N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid has a molecular weight of 227.21 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 3 rotatable bonds .Scientific Research Applications
Transformation and Synthesis
- The transformation of primary amines into N-monoalkylhydroxylamines using oxalic acid is a critical step in synthesizing N-hydroxy-(S)-1-phenylethylamine oxalate. This process involves regioselective nitrone formation and hydroxylaminolysis, demonstrating the utility of these compounds in creating hydroxylamines and hydroamic acids, which are pivotal in the development of explosions and waste disposal methods (Tokuyama, Kuboyama, & Fukuyama, 2003).
- Oxime ethers derived from ROPHy/SOPHy oxime ethers, prepared from N-[(1S)-1-phenylethyl]hydroxylamine, serve as versatile intermediates for asymmetric synthesis of various nitrogen-containing compounds, including simple amines, amino acids, and heterocyclic compounds, showcasing the broad applications in synthetic organic chemistry (Moody, 2004).
Electrochemistry
- The study of electrogeneration of hydroxyl radicals on boron-doped diamond electrodes has shown that oxalic acid can be used to study the production of hydroxyl radicals and their role in the oxidation of organic compounds, indicating the importance of these radicals in environmental chemistry and electrochemical processes (Marselli, García-Gómez, Michaud, Rodrigo, & Comninellis, 2003).
Chemoselective Reactions
- The chemoselective formation of amides using O-(4-nitrophenyl)hydroxylamines and pyruvic acid derivatives highlights the strategic use of N-[(1S)-1-phenylethyl]hydroxylamine in synthesizing valuable amides, crucial for pharmaceuticals and organic materials (Kumar, Sharma, Garcia, Kamel, McCarthy, Muth, & Phanstiel, 2012).
Environmental Chemistry
- A comparison of hot hydroxylamine hydrochloride and oxalic acid leaching techniques for anomaly enhancement in geochemical exploration demonstrates the utility of these compounds in enhancing the detection of metals like Cu and Zn in various environmental samples, highlighting their importance in mining and environmental monitoring (Filipek, Chao, & Theobald, 1982).
Safety And Hazards
The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
oxalic acid;N-[(1S)-1-phenylethyl]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO.C2H2O4/c1-7(9-10)8-5-3-2-4-6-8;3-1(4)2(5)6/h2-7,9-10H,1H3;(H,3,4)(H,5,6)/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXMGLCOBSBIKH-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NO.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474665 | |
Record name | Oxalic acid--(1S)-N-hydroxy-1-phenylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1S)-1-phenylethyl]hydroxylamine; oxalic acid | |
CAS RN |
78798-33-1 | |
Record name | Oxalic acid--(1S)-N-hydroxy-1-phenylethan-1-amine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40474665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (alphaS)-N-Hydroxy-alpha-methyl-benzenemethanamine ethanedioate salt (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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